The primary source of 2-(1H-indol-1-yl)propanoic acid is tryptophan, an amino acid that serves as a precursor for various indole derivatives. This compound belongs to the broader class of indole-based compounds, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The classification of this compound can be summarized as follows:
The synthesis of 2-(1H-indol-1-yl)propanoic acid typically involves several methods, notably starting from tryptophan through various chemical reactions. A common synthetic route includes the following steps:
For example, one efficient method involves the use of a coupling reaction where tryptophan is reacted with a propanoic acid derivative under acidic conditions, yielding the target compound with good yields .
The molecular structure of 2-(1H-indol-1-yl)propanoic acid can be described as follows:
The presence of both aromatic and aliphatic components in its structure allows for various interactions with biological targets, enhancing its pharmacological potential.
2-(1H-indol-1-yl)propanoic acid can participate in several chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its therapeutic applications .
The mechanism of action for 2-(1H-indol-1-yl)propanoic acid primarily involves its interaction with biological targets, such as enzymes and receptors:
Studies have shown that indole derivatives exhibit significant activity against certain cancer cell lines, suggesting that 2-(1H-indol-1-yl)propanoic acid may have similar effects .
These properties influence its formulation in pharmaceutical applications and affect its stability under various conditions.
2-(1H-indol-1-yl)propanoic acid has several scientific applications:
Research continues to explore its full potential in medicinal chemistry, particularly regarding its efficacy against various diseases .
The indole scaffold represents a privileged heterocyclic system in medicinal chemistry, comprising a benzene ring fused to a pyrrole ring. This bicyclic structure exhibits aromatic character through a 10π-electron delocalization system and can exist in three tautomeric forms (1H-indole, 2H-indole, 3H-indole), though the 1H-indole tautomer predominates in biological contexts [6]. Indole derivatives demonstrate remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic contacts, and π-π stacking. The inherent nucleophilicity of the indole nitrogen and the C3 position facilitates targeted chemical modifications, making this scaffold highly adaptable for drug design [2].
2-(1H-Indol-1-yl)propanoic acid incorporates a propanoic acid chain attached to the indole nitrogen (N1 position), creating a hybrid structure that merges the electronic properties of the indole system with the hydrogen-bonding capacity of a carboxylic acid functional group. The molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. Its canonical SMILES representation is CC(C(=O)O)N1C=CC2=CC=CC=C21, reflecting the propanoic acid substituent on the indole nitrogen [3]. This specific substitution pattern distinguishes it from naturally occurring indoles (e.g., tryptophan derivatives) that typically feature substituents at the C3 position. The compound's structural features enable potential interactions with enzymes and receptors that recognize both indole motifs and carboxylic acid functionalities, positioning it as a valuable synthon for pharmaceutical development [2] [6].
Positional isomerism profoundly influences the physicochemical and biological properties of indole propanoic acid derivatives. The attachment point of the propanoic acid side chain to the indole nucleus (N1, C2, C3, or other ring positions) creates distinct structural classes with unique biochemical profiles:
N1-Substituted Isomers: 2-(1H-Indol-1-yl)propanoic acid exemplifies this category, where the propanoic acid chain connects directly to the indole nitrogen. This configuration alters the electronic distribution within the pyrrole ring while maintaining the planarity of the benzene moiety. The N1-substituted derivatives often exhibit enhanced metabolic stability compared to C-substituted isomers due to reduced susceptibility to oxidative metabolism at the C3 position [3] [7].
C3-Substituted Isomers: Compounds like (S)-2-amino-3-(1H-indol-3-yl)propanoic acid (tryptophan) feature substitution at the electron-rich C3 position. This isomer class includes essential amino acids and neurotransmitter precursors. The C3-substituted derivatives frequently participate in biological recognition processes involving aromatic amino acid binding sites, such as active transport systems and enzyme catalytic centers [4] [6].
C2-Substituted Isomers: Derivatives such as 1H-Indole-1-propionic acid (PubChem CID: 81139) demonstrate substitution at the C2 position, which is less common in natural systems but significant in synthetic medicinal chemistry. These isomers often display distinct conformational behavior due to steric interactions between the substituent and the fused ring system [1].
Ring-Fused Derivatives: Complex structures like (R)-2-((R)-2-amino-3-(1H-indol-3-yl)propanamido)-3-(1H-indol-3-yl)propanoic acid incorporate multiple indole units, creating extended recognition surfaces for protein targets. Such derivatives exemplify how isomerism extends beyond simple substitution patterns to encompass dimeric architectures [4].
Table 1: Structural and Biological Comparison of Key Indole Propanoic Acid Isomers
Compound Name | Substitution Pattern | Molecular Formula | Notable Biological Relevance |
---|---|---|---|
2-(1H-Indol-1-yl)propanoic acid | N1-attached | C₁₁H₁₁NO₂ | Synthetic intermediate; protease inhibitor scaffold |
(S)-2-amino-3-(1H-indol-3-yl)propanoic acid | C3-attached (tryptophan) | C₁₁H₁₂N₂O₂ | Essential amino acid; neurotransmitter precursor |
(S)-2-amino-3-(1-methyl-1H-indol-7-yl)propanoic acid | C7-attached | C₁₂H₁₄N₂O₂ | Specialized synthetic building block |
2-(3-Formyl-1H-indol-1-yl)propanoic acid | N1-attached with C3 aldehyde | C₁₂H₁₁NO₃ | Bifunctional synthetic intermediate |
2-(2-Thien-2-yl-1H-indol-1-yl)propanoic acid | N1-attached with C2 heteroaryl | C₁₅H₁₃NO₂S | Hybrid heterocyclic scaffold |
The biological implications of positional isomerism are substantial. For instance, N1-substituted derivatives like 2-(3-Formyl-1H-indol-1-yl)propanoic acid serve as bifunctional intermediates in pharmaceutical synthesis due to the reactivity of both the carboxylic acid and aldehyde groups [7]. In contrast, C3-substituted isomers like tryptophan participate directly in protein biosynthesis. The biological specificity extends to molecular recognition: N1-substituted compounds often target ATP-binding sites or allosteric pockets that accommodate the non-planar conformation induced by N-alkylation, while C3-substituted isomers typically interact with receptors evolved to recognize endogenous indoleamines [2] [6].
The development of 2-(1H-Indol-1-yl)propanoic acid emerged from systematic exploration of indole chemistry during the late 20th century medicinal chemistry renaissance. While naturally occurring indoles (e.g., reserpine, psilocybin) have centuries of ethnopharmacological use, synthetic N1-substituted indole carboxylic acids represent a more recent innovation driven by rational drug design. The compound with CAS registry number 131488-64-7 was first synthesized and characterized in the early 1990s as part of structure-activity relationship studies on nonsteroidal anti-inflammatory drugs (NSAIDs) [3]. Early synthetic routes typically employed nucleophilic displacement reactions where indole salts reacted with α-halopropanoic esters, followed by alkaline hydrolysis to yield the target carboxylic acids [3] [7].
The compound gained significant attention when research at Axys Pharmaceuticals (later absorbed into Celera) identified structurally related indole derivatives as potent inhibitors of serine proteases. Through screening proprietary libraries, they discovered that certain N1-substituted indole propanoic acids exhibited nanomolar affinity for factor VIIa/tissue factor complex (Ki=78 nM), a key regulator in the coagulation cascade [2]. This discovery highlighted the privileged scaffold status of the indole nucleus and stimulated extensive structure-activity relationship studies on N1-substituted indoles across the pharmaceutical industry. The propanoic acid moiety proved particularly valuable for optimizing target affinity and selectivity, as evidenced by subsequent development of derivatives with picomolar binding constants for specific biological targets [2] [6].
Table 2: Historical Development Milestones for 2-(1H-Indol-1-yl)propanoic Acid and Derivatives
Time Period | Development Milestone | Research Context |
---|---|---|
Early 1990s | Initial synthesis and characterization | Exploration of indole-based NSAID analogs |
Late 1990s | Identification as serine protease inhibitor scaffold | High-throughput screening of coagulation targets |
2000-2010 | Application in factor VIIa/tissue factor inhibition | Structure-based drug design for antithrombotics |
2010-Present | Utility in Mcl-1 protein inhibition development | Cancer therapeutics research |
The evolution of 2-(1H-Indol-1-yl)propanoic acid from synthetic curiosity to valuable pharmaceutical intermediate illustrates the convergence of synthetic methodology and biological screening in modern drug discovery. Its structural features—particularly the carboxylic acid group at the α-position relative to the indole nitrogen—create an optimal geometry for interacting with arginine-rich exosites in serine protease domains. This property has been exploited in developing selective enzyme inhibitors, as demonstrated by the optimization campaign that yielded compounds with Ki values as low as 3 nM for specific protease targets [2]. More recently, derivatives of this compound have been investigated as starting points for Mcl-1 protein inhibitors, representing a novel approach to cancer therapy by promoting apoptosis in malignant cells [2]. The historical trajectory of 2-(1H-Indol-1-yl)propanoic acid exemplifies how strategic modification of privileged scaffolds generates compounds with refined biological activities and therapeutic potential.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1